LEO 134310

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H40N2O8 |

|---|---|

Molecular Weight |

604.7 g/mol |

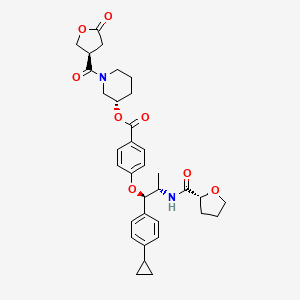

IUPAC Name |

[(3S)-1-[(3R)-5-oxooxolane-3-carbonyl]piperidin-3-yl] 4-[(1R,2S)-1-(4-cyclopropylphenyl)-2-[[(2R)-oxolane-2-carbonyl]amino]propoxy]benzoate |

InChI |

InChI=1S/C34H40N2O8/c1-21(35-32(38)29-5-3-17-41-29)31(24-10-8-23(9-11-24)22-6-7-22)43-27-14-12-25(13-15-27)34(40)44-28-4-2-16-36(19-28)33(39)26-18-30(37)42-20-26/h8-15,21-22,26,28-29,31H,2-7,16-20H2,1H3,(H,35,38)/t21-,26+,28-,29+,31-/m0/s1 |

InChI Key |

NADMBBGHEQYUMJ-WDXNIXBWSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=C(C=C1)C2CC2)OC3=CC=C(C=C3)C(=O)O[C@H]4CCCN(C4)C(=O)[C@@H]5CC(=O)OC5)NC(=O)[C@H]6CCCO6 |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)C2CC2)OC3=CC=C(C=C3)C(=O)OC4CCCN(C4)C(=O)C5CC(=O)OC5)NC(=O)C6CCCO6 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of LEO 134310: A Selective, Non-Steroidal Glucocorticoid Receptor Agonist for Topical Treatment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LEO 134310 is a novel, selective, non-steroidal glucocorticoid receptor (GR) agonist engineered for topical administration in the treatment of inflammatory skin diseases. Its mechanism of action centers on high-affinity binding to the glucocorticoid receptor, initiating a signaling cascade that modulates gene expression to produce potent anti-inflammatory effects. A key feature of this compound is its "dual-soft" drug design; it is rapidly metabolized into inactive forms in the bloodstream, a characteristic intended to minimize the systemic side effects often associated with conventional corticosteroids. This document provides a detailed technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.

Introduction

Topical glucocorticoids are a cornerstone in the management of various inflammatory skin conditions. However, their long-term use is frequently limited by adverse effects, both local (e.g., skin atrophy) and systemic. This compound has been developed to address this therapeutic gap. As a non-steroidal, selective glucocorticoid receptor agonist, it is designed to deliver high anti-inflammatory efficacy directly to the skin while mitigating systemic exposure through rapid deactivation.[1][2][3][4]

Mechanism of Action: Glucocorticoid Receptor Agonism

The primary mechanism of action of this compound is its function as a potent and selective agonist of the glucocorticoid receptor (GR).[2][3][5] Upon topical application, this compound penetrates the skin and binds to cytosolic GR, which is present in an inactive complex with heat shock proteins. Ligand binding induces a conformational change, leading to the dissociation of this complex and the translocation of the activated this compound-GR complex into the nucleus.

Modulation of Gene Expression

Once in the nucleus, the this compound-GR complex modulates gene expression through two primary mechanisms:

-

Transactivation: The complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

-

Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby repressing the expression of inflammatory cytokines, chemokines, and adhesion molecules.[1]

This compound has been shown to be a full agonist, achieving complete efficacy in both transrepression and transactivation assays.[1]

Signaling Pathway

The signaling pathway of this compound is initiated by its binding to the glucocorticoid receptor and culminates in the modulation of gene expression. The following diagram illustrates this process.

Caption: this compound signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound in various assays.

Table 1: In Vitro Potency and Efficacy of this compound

| Assay | Parameter | This compound | Clobetasol Propionate (CP) | Betamethasone Valerate (BMV) |

| GR Binding | EC50 (nM) | 14 | - | - |

| Transrepression | EC50 (nM) | 1.2 | Sub-nanomolar | 0.57 |

| Emax (%) | 100 | Sub-nanomolar | - | |

| Transactivation | EC50 (nM) | 410 | Sub-nanomolar | - |

| Emax (%) | 95 | - | - | |

| TNF-α Release (human PBMC) | EC50 (nM) | Low nanomolar | 4-fold more potent than this compound | Equipotent to this compound |

Data sourced from a study by LEO Pharma.[1][3]

Table 2: In Vivo Efficacy of this compound in TPA-Induced Skin Inflammation Mouse Model

| Compound | Relative ED50 (µg/mL) |

| This compound | ~300-fold less potent than CP |

| Clobetasol Propionate (CP) | 0.52 ± 0.06 |

| Betamethasone Valerate (BMV) | 9.5 ± 6.9 |

Data sourced from a study by LEO Pharma.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Glucocorticoid Receptor (GR) Binding Assay

This assay measures the affinity of a test compound for the glucocorticoid receptor.

Caption: GR Binding Assay Workflow.

Protocol:

-

A competitive binding assay is performed using a commercially available kit.

-

Recombinantly expressed full-length human glucocorticoid receptor is used.

-

The receptor is incubated with a fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS1) and a serial dilution of the test compound (this compound).

-

The mixture is incubated to allow the binding to reach equilibrium.

-

The fluorescence polarization of the samples is measured. The displacement of the fluorescent ligand by the test compound results in a decrease in fluorescence polarization.

-

The concentration of the test compound that causes 50% displacement of the fluorescent ligand (EC50) is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Transactivation and Transrepression Assays

These assays determine the functional activity of a GR agonist in modulating gene expression.

Caption: Transactivation and Transrepression Assay Workflows.

Protocol (Transactivation):

-

HeLa cells, or a similar cell line, are stably transfected with a reporter plasmid containing multiple copies of a GRE driving the expression of a reporter gene (e.g., luciferase).

-

Cells are treated with a range of concentrations of this compound.

-

After an appropriate incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

The EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximum response) are calculated.

Protocol (Transrepression):

-

HeLa cells, or another suitable cell line endogenously expressing GR, are used.

-

Cells are stimulated with a pro-inflammatory agent, such as TNF-α, to induce the expression of a target inflammatory gene (e.g., IL-8).

-

Cells are simultaneously treated with varying concentrations of this compound.

-

After incubation, the level of the inflammatory marker (e.g., IL-8 in the cell supernatant) is quantified using an appropriate method, such as ELISA.

-

The inhibitory EC50 and Emax are determined.

TPA-Induced Skin Inflammation Mouse Model

This in vivo model is used to assess the anti-inflammatory efficacy of topically applied compounds.

Caption: TPA-Induced Skin Inflammation Mouse Model Workflow.

Protocol:

-

A solution of TPA in a suitable vehicle (e.g., acetone) is applied to the ears of mice to induce an inflammatory response, characterized by redness, swelling (edema), and infiltration of inflammatory cells.[6][7]

-

This compound, formulated in an appropriate vehicle, is applied topically to the TPA-treated ears.

-

Ear thickness is measured at specified time points using a digital caliper as a quantitative measure of edema.

-

At the end of the experiment, mice are euthanized, and ear biopsies are collected for weight measurement and histological analysis (e.g., H&E staining) to assess the extent of inflammatory cell infiltration and changes in epidermal thickness.[7]

-

The efficacy of this compound is determined by its ability to reduce these inflammatory parameters compared to vehicle-treated controls.

LPS-Induced TNF-α Release in Human PBMCs

This in vitro assay evaluates the anti-inflammatory effect of a compound on primary human immune cells.

Caption: LPS-Induced TNF-α Release Assay Workflow.

Protocol:

-

PBMCs are isolated from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

The isolated PBMCs are cultured in a suitable medium.

-

Cells are pre-incubated with a range of concentrations of this compound.

-

LPS is then added to the cell cultures to stimulate the production and release of TNF-α.

-

After an appropriate incubation period, the cell culture supernatant is collected.

-

The concentration of TNF-α in the supernatant is measured using a specific ELISA kit.

-

The inhibitory effect of this compound on TNF-α production is calculated, and the EC50 value is determined.

Conclusion

This compound represents a significant advancement in the development of topical anti-inflammatory therapies. Its mechanism of action as a selective, non-steroidal glucocorticoid receptor agonist, combined with its "dual-soft" properties, offers the potential for a potent therapeutic effect on skin inflammation with a favorable safety profile due to minimized systemic exposure. The data presented herein provides a comprehensive overview of its core mechanism, supported by robust in vitro and in vivo evidence. Further clinical investigation is warranted to fully elucidate its therapeutic potential in patients with inflammatory skin diseases.[8]

References

- 1. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]

structure and chemical properties of LEO 134310

An In-Depth Technical Guide to the Structure and Chemical Properties of LEO 134310

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, non-steroidal, selective glucocorticoid receptor (GR) agonist designed for topical administration. Its unique chemical structure incorporates a "soft" drug design, leading to rapid metabolism and reduced systemic side effects compared to traditional corticosteroids. This document provides a comprehensive overview of the structure, chemical properties, and pharmacological characteristics of this compound, based on publicly available data. It includes a summary of its binding affinity, functional activity, metabolic stability, and selectivity profile. Detailed methodologies for key in vitro assays are presented, along with diagrams illustrating its mechanism of action and experimental workflows.

Chemical Structure and Properties

This compound is a complex organic molecule characterized by a gamma-hydroxy-butyrolactone moiety attached to a substituted aromatic core containing a benzoate (B1203000) ester and two amide linkages.[1] This design incorporates a "soft spot" at the lactone bond, rendering the molecule susceptible to rapid enzymatic hydrolysis in the bloodstream.[1]

Table 1: Physicochemical Properties of this compound and its Major Metabolite, LEO 134998

| Property | This compound | LEO 134998 (Metabolite) |

| Molecular Weight ( g/mol ) | 525.5 | 543.5 |

| logP | 3.1 | 2.5 |

| Hydrogen Bond Donors | 2 | 3 |

| Hydrogen Bond Acceptors | 8 | 9 |

| Polar Surface Area (Ų) | 134 | 154 |

Data sourced from Eirefelt et al., 2022.[1]

Proposed Chemical Synthesis

While the specific synthetic route for this compound has not been publicly disclosed, a plausible pathway can be proposed based on the synthesis of structurally related compounds. The synthesis would likely involve a multi-step process culminating in the esterification of a substituted benzoic acid with a functionalized propanol (B110389) derivative, followed by the introduction of the gamma-hydroxy-butyrolactone group.

Pharmacological Properties

This compound is a potent and selective agonist of the glucocorticoid receptor.[1] Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.

Glucocorticoid Receptor Binding Affinity

This compound exhibits high affinity for the glucocorticoid receptor. In a competitive binding assay, it demonstrated an EC50 of 14 nM.[1]

Table 2: In Vitro Pharmacological Activity of this compound

| Assay | Parameter | This compound |

| GR Binding | EC50 (nM) | 14 |

| GR Transrepression (NF-κB) | EC50 (nM) | 1.2 |

| GR Transactivation (GRE) | EC50 (nM) | 410 |

Data sourced from Eirefelt et al., 2022.[1]

Functional Activity: Transrepression and Transactivation

Glucocorticoid receptor agonists exert their anti-inflammatory effects primarily through transrepression of pro-inflammatory genes (e.g., those regulated by NF-κB), while many side effects are associated with the transactivation of other genes (via glucocorticoid response elements, GREs). This compound demonstrates a favorable profile with potent transrepression activity and significantly lower transactivation potential.[1]

In Vitro Metabolism and Stability

A key feature of this compound is its rapid metabolism. It is quickly hydrolyzed in whole blood and hepatocytes from various species, including humans.[1] The primary metabolite, LEO 134998, is formed by the opening of the lactone ring and exhibits significantly reduced GR activity.[1]

Table 3: In Vitro Metabolic Stability of this compound

| Matrix | Species | Half-life (t½, min) |

| Whole Blood | Human | 4.4 |

| Minipig | 1.8 | |

| Dog | 1.2 | |

| Rat | 1.1 | |

| Mouse | 1.0 | |

| Hepatocytes | Human | 13 |

| Minipig | 14 | |

| Dog | 1.5 | |

| Rat | 1.6 | |

| Mouse | 1.9 |

Data sourced from Eirefelt et al., 2022.[1]

Selectivity Profile

This compound is highly selective for the glucocorticoid receptor. It has been shown to have no significant agonist or antagonist activity on the mineralocorticoid receptor (MR) and a panel of other nuclear hormone receptors.[1] This high selectivity is expected to contribute to a better safety profile, as off-target effects on other receptors are minimized.

Experimental Protocols

The following sections describe the general methodologies for the key experiments used to characterize this compound. Note that specific details of the protocols used for this compound have not been fully disclosed in the public domain.

Glucocorticoid Receptor Binding Assay (Competitive Fluorescence Polarization)

Objective: To determine the binding affinity of this compound to the glucocorticoid receptor.

Methodology:

-

Reagents: Recombinant human GR protein, a fluorescently labeled GR ligand (tracer), and the test compound (this compound).

-

Procedure: A constant concentration of the GR protein and the fluorescent tracer are incubated in a microplate. Serial dilutions of this compound are added to the wells.

-

Mechanism: Unlabeled this compound competes with the fluorescent tracer for binding to the GR. When the tracer is bound to the larger GR protein, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. When displaced by this compound, the free tracer tumbles more rapidly, leading to a low polarization signal.

-

Data Analysis: The decrease in fluorescence polarization is measured as a function of the this compound concentration. The EC50 value, the concentration of this compound that displaces 50% of the bound tracer, is determined by fitting the data to a sigmoidal dose-response curve.

GR Transactivation and Transrepression Assays (Reporter Gene Assays)

Objective: To measure the functional activity of this compound as a GR agonist in terms of its ability to activate (transactivate) or repress (transrepress) gene expression.

Methodology:

-

Cell Line: A human cell line (e.g., HeLa or A549) is used.

-

Reporter Constructs:

-

Transactivation: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple glucocorticoid response elements (GREs).

-

Transrepression: Cells are transfected with a plasmid containing a luciferase reporter gene driven by a promoter that is activated by NF-κB.

-

-

Procedure:

-

Transactivation: Transfected cells are treated with varying concentrations of this compound.

-

Transrepression: Transfected cells are stimulated with an inflammatory agent (e.g., TNF-α or IL-1β) to activate NF-κB, in the presence of varying concentrations of this compound.

-

-

Data Analysis: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer. The EC50 values for transactivation and transrepression are calculated from the dose-response curves.

In Vitro Metabolism Assay (Hepatocytes and Whole Blood)

Objective: To assess the metabolic stability of this compound.

Methodology:

-

Matrices: Freshly isolated hepatocytes or whole blood from different species.

-

Procedure: this compound is incubated with the biological matrix at 37°C. Aliquots are taken at various time points.

-

Sample Processing: The reactions are quenched (e.g., with acetonitrile), and the samples are processed to remove proteins.

-

Analysis: The concentration of the remaining this compound at each time point is quantified using liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The half-life (t½) of this compound in each matrix is determined from the rate of its disappearance over time.

Visualizations

Signaling Pathway of this compound

Caption: Glucocorticoid Receptor Signaling Pathway of this compound.

Experimental Workflow for In Vitro Characterization

Caption: General Experimental Workflow for this compound Characterization.

References

LEO 134310 discovery and development history

An In-depth Technical Guide to LEO 134310: A Novel Non-Steroidal Glucocorticoid Receptor Agonist For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a non-steroidal, potent, and selective glucocorticoid receptor (GR) agonist developed by LEO Pharma for the topical treatment of inflammatory skin diseases such as psoriasis and atopic dermatitis.[1][2][3][4] A key innovation in its design is its "dual-soft" nature; it is engineered for high local efficacy with rapid enzymatic deactivation in systemic circulation, aiming to minimize the local and systemic side effects associated with traditional topical corticosteroids, particularly skin atrophy.[1][2][5] Preclinical data demonstrates high GR binding affinity and potent anti-inflammatory activity.[1][6][7] this compound has been evaluated in Phase 1 clinical trials.[3][8][9]

Discovery and Development Rationale

Topical glucocorticoids are a cornerstone in dermatology for their broad anti-inflammatory effects.[1] However, their long-term use is limited by adverse effects such as skin atrophy, which is one of the most frequent complications.[2][5][10] These effects are linked to the activation of the glucocorticoid receptor (GR), a transcription factor that regulates a multitude of genes.[1][5] The development of this compound was driven by the need for a safer alternative that could separate the desired anti-inflammatory effects (transrepression) from the undesirable atrophic effects (often linked to transactivation and mineralocorticoid receptor activation).[1][2]

This compound was designed as a Selective Glucocorticoid Receptor Agonist/Modulator (SEGRAM) with two key features:

-

High Selectivity: It shows high selectivity for the GR over other nuclear receptors, including the mineralocorticoid receptor (MR), which has been associated with skin atrophy.[1][11]

-

"Dual-Soft" Drug Design: It is rapidly metabolized by enzymatic hydrolysis into a less active form upon entering systemic circulation, thereby reducing the risk of systemic side effects like hypothalamic-pituitary-adrenal (HPA) axis suppression.[1][2][5][11]

Mechanism of Action

Like other glucocorticoids, this compound exerts its effects by binding to the GR in the cytoplasm.[5] Upon binding, the GR-ligand complex translocates to the nucleus to regulate gene expression through two primary mechanisms:[1][5]

-

Transrepression: The GR monomer inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, downregulating the expression of inflammatory cytokines.[5][11] This is considered the primary pathway for the anti-inflammatory effects of glucocorticoids.

-

Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) on DNA to activate the transcription of various genes, including anti-inflammatory genes like FKBP5 and GILZ.[5][11] This pathway is also associated with many of the adverse effects.[2]

This compound is a full agonist that demonstrates efficacy in both transrepression and transactivation pathways.[1] However, it requires a significantly higher concentration for transactivation compared to transrepression, which may contribute to its improved safety profile.[1]

Caption: Simplified signaling pathway of this compound.

Quantitative Preclinical Data

This compound has been characterized in a series of preclinical assays and compared to established topical corticosteroids, betamethasone (B1666872) 17-valerate (BMV) and clobetasol (B30939) 17-propionate (CP).

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | This compound | BMV | CP |

|---|---|---|---|

| GR Binding Affinity (EC₅₀) | 14 nM | - | - |

| GR Transrepression (EC₅₀) | 1.2 nM | 0.57 nM | - |

| GR Transactivation (EC₅₀) | 410 nM | - | - |

| Transrepression Efficacy (Eₘₐₓ) | 100% | - | - |

| Transactivation Efficacy (Eₘₐₓ) | 95% | - | - |

Data sourced from a 2022 Scientific Reports publication.[1]

Table 2: In Vivo Pharmacokinetics

| Species | Clearance | Predicted Human Half-life |

|---|---|---|

| Rat | 5-fold liver blood flow | < 5 min |

| Dog | 15-fold liver blood flow | < 5 min |

| Human (predicted) | >200 mL/min/kg | - |

Data sourced from a 2022 Scientific Reports publication and a conference abstract.[11][12]

Key Experimental Protocols

GR Binding and Functional Assays

-

GR Binding Assay: The binding affinity of this compound to the human GR was assessed using a fluorescence polarization assay. The assay measures the competition between the test compound and a fluorescently labeled GR ligand (Fluormone™ GS1) for binding to the receptor.[11]

-

Transactivation/Transrepression Assays: HeLa reporter cell lines were used. For transactivation, cells express a GR-driven luciferase reporter. For transrepression, cells are stimulated with TNFα to activate NF-κB, and the ability of the compound to repress NF-κB-driven reporter gene expression is measured.[1]

-

Mineralocorticoid Receptor (MR) Agonist Assay: A proprietary luciferase reporter cell line expressing the native MR receptor (Indigo Biosciences) was used. Luminescence was quantified after 24 hours of incubation with the test compounds to assess off-target agonist activity.[11]

In Vivo Models

-

TPA-Induced Skin Inflammation Mouse Model: 12-O-Tetradecanoylphorbol-13-acetate (TPA) is applied to mouse ears to induce inflammation. The test compounds are then applied topically, and the reduction in ear swelling and inflammatory markers is measured to determine anti-inflammatory efficacy.[1]

-

Minipig Atrophy Study: Test compounds were applied daily to the skin of minipigs for a period of three weeks. After the treatment period, skin biopsies were taken, and the epidermal thickness was measured from hematoxylin (B73222) and eosin (B541160) (H&E) stained sections to assess the atrophogenic potential.[1]

-

Human Skin Explant Model: Full-thickness human skin explants (NativeSkin®) were used. Compounds were applied topically, and after 24 hours, quantitative real-time PCR was performed to measure the expression of GR target genes, such as FKBP5 and GILZ (TSC22D3), to confirm target engagement in human tissue.[11]

Development and Clinical Progression

The development of this compound followed a structured path from preclinical characterization to clinical evaluation.

References

- 1. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. LP-0155 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. dovepress.com [dovepress.com]

- 5. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. | BioWorld [bioworld.com]

- 9. drughunter.com [drughunter.com]

- 10. Glucocorticoid-Induced Skin Atrophy: The Old and the New - PMC [pmc.ncbi.nlm.nih.gov]

- 11. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]

- 12. researchgate.net [researchgate.net]

Preclinical Profile of LEO 134310: A Novel Non-Steroidal Glucocorticoid Receptor Agonist for Psoriasis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LEO 134310 is a novel, non-steroidal, selective glucocorticoid receptor (GR) agonist developed for the topical treatment of inflammatory skin diseases such as psoriasis.[1][2] Preclinical data indicate that this compound exhibits a potent anti-inflammatory profile comparable to established glucocorticoids while demonstrating a significantly improved safety profile, particularly concerning skin atrophy.[1][2] Its design as a "dual-soft" drug, which is rapidly deactivated in the bloodstream, minimizes systemic exposure.[1][2] This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro potency, and in vivo efficacy and safety in relevant animal models.

Mechanism of Action: Selective Glucocorticoid Receptor Agonism

This compound exerts its anti-inflammatory effects by selectively binding to and activating the glucocorticoid receptor.[1][2] Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms:

-

Transrepression: The activated GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.

-

Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins and genes associated with metabolic side effects.

This compound has been engineered to show a dissociation between its transrepression and transactivation activities, favoring the anti-inflammatory transrepression pathway.[1]

Quantitative Data Presentation

The preclinical activity of this compound has been quantified in a series of in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | This compound | Clobetasol Propionate (CP) | Betamethasone Valerate (BMV) | LEO 134998 (Metabolite) |

| GR Binding Affinity (EC50, nM) | 14 | - | - | - |

| GR Transrepression (EC50, nM) | 1.2 | <1 | 0.57 | ~48 |

| GR Transactivation (EC50, nM) | 410 | <1 | <1 | 560 |

| MR Transactivation | No significant activation | Activation | Activation | No significant activation |

Data sourced from[1]

Table 2: In Vivo Efficacy in TPA-Induced Skin Inflammation Mouse Model

| Compound | Inhibition of Edema (ED50, µ g/ear ) |

| This compound | 0.8 |

| Clobetasol Propionate (CP) | 0.3 |

| Betamethasone Valerate (BMV) | 0.4 |

ED50: Effective dose for 50% inhibition. Data sourced from[1]

Table 3: In Vivo Safety in Minipig Skin Atrophy Model (4-week treatment)

| Treatment | Change in Epidermal Thickness |

| This compound | No significant reduction |

| Clobetasol Propionate (CP) | Significant epidermal thinning |

| Betamethasone Valerate (BMV) | Significant epidermal thinning |

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. The following sections outline the methodologies used in the key studies of this compound.

Glucocorticoid Receptor (GR) Binding Assay

Objective: To determine the binding affinity of this compound to the human glucocorticoid receptor.

Methodology: A competitive radioligand binding assay was likely employed.

-

Reagents: Purified human GR, [3H]-dexamethasone (radioligand), unlabeled test compounds (this compound).

-

Procedure:

-

A constant concentration of purified human GR and [3H]-dexamethasone were incubated with increasing concentrations of this compound.

-

The mixture was incubated to allow binding to reach equilibrium.

-

Bound and free radioligand were separated using a filter-based system.

-

The amount of bound radioactivity was measured using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of [3H]-dexamethasone (IC50) was determined and used to calculate the binding affinity (EC50).

-

GR Transactivation and Transrepression Assays

Objective: To assess the functional activity of this compound in activating (transactivation) or repressing (transrepression) GR-mediated gene expression.

Methodology: Cell-based reporter gene assays were utilized.

-

Cell Line: HeLa cells co-transfected with a GR expression vector and a reporter plasmid.

-

Transactivation Assay:

-

The reporter plasmid contained a GR-responsive element (GRE) linked to a luciferase reporter gene.

-

Cells were treated with increasing concentrations of this compound.

-

Luciferase activity was measured to quantify the extent of gene transactivation.

-

The EC50 value, the concentration at which 50% of the maximal response is achieved, was determined.

-

-

Transrepression Assay:

-

The reporter plasmid contained a promoter with binding sites for NF-κB, linked to a luciferase reporter gene.

-

Cells were stimulated with an inflammatory agent (e.g., TNF-α) to activate NF-κB, in the presence of increasing concentrations of this compound.

-

The ability of this compound to inhibit TNF-α-induced luciferase activity was measured.

-

The EC50 value for transrepression was determined.

-

TPA-Induced Skin Inflammation Mouse Model

Objective: To evaluate the in vivo anti-inflammatory efficacy of topically applied this compound.

Methodology:

-

Animal Model: Female NMRI mice.

-

Procedure:

-

A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle (e.g., acetone) was applied to one ear of each mouse to induce inflammation.

-

This compound, vehicle control, or reference compounds (CP, BMV) were applied topically to the inflamed ear.

-

After a specified period, the mice were euthanized, and a biopsy punch of the ear was taken.

-

The primary endpoint was the change in ear thickness or weight, measured as an indicator of edema and inflammation.

-

Dose-response curves were generated to determine the ED50 for each compound.

-

Minipig Skin Atrophy Model

Objective: To assess the potential of this compound to induce skin thinning (atrophy), a common side effect of topical glucocorticoids.

Methodology:

-

Animal Model: Minipigs, which have skin structurally similar to human skin.

-

Procedure:

-

Test areas on the back of the minipigs were marked.

-

This compound, vehicle control, or reference compounds (CP, BMV) were applied topically to the designated areas daily for an extended period (e.g., 4 weeks).

-

At the end of the treatment period, full-thickness skin biopsies were taken from the treated and control areas.

-

The biopsies were histologically processed (e.g., H&E staining).

-

Epidermal thickness was measured using microscopy and image analysis software to quantify the degree of skin atrophy.

-

Conclusion

The preclinical data for this compound strongly support its development as a topical treatment for psoriasis. Its potent anti-inflammatory activity, mediated through selective GR agonism with a favorable transrepression profile, is comparable to that of high-potency glucocorticoids.[1] Crucially, this compound demonstrates a significantly reduced risk of skin atrophy in a relevant animal model, a key differentiating safety feature.[1][2] The "dual-soft" nature of the molecule is designed to minimize systemic side effects.[1][2] These findings highlight the potential of this compound to offer an improved therapeutic window for patients with chronic inflammatory skin diseases. A Phase 1b study in adults with chronic plaque psoriasis has been conducted to evaluate the safety, tolerability, and pharmacodynamic effects of this compound.[1]

References

LEO 134310: A Technical Deep Dive into its 'Dual-Soft' Properties and Selective Glucocorticoid Receptor Agonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of LEO 134310, a novel, non-steroidal, selective glucocorticoid receptor (GR) agonist designed for topical administration. The core focus of this document is to elucidate the "dual-soft" properties of this compound, its mechanism of action, and the experimental evidence supporting its potential as a safer alternative to traditional topical corticosteroids.

The 'Dual-Soft' Drug Concept of this compound

This compound is engineered as a "dual-soft" drug, a design strategy aimed at maximizing local therapeutic effects while minimizing systemic side effects.[1][2][3] This is achieved through rapid metabolic deactivation in systemic circulation and other compartments. The primary metabolic pathway for this compound is enzymatic hydrolysis, which quickly converts it into a significantly less active metabolite, LEO 134998.[1] This rapid turnover in the blood and high in vivo clearance are key features that reduce the risk of systemic adverse effects commonly associated with long-term glucocorticoid use, such as osteoporosis and hypothalamic-pituitary-adrenal (HPA) axis suppression.[1][4]

The molecular structure of this compound incorporates a gamma-hydroxy-butyrolactone ring, which serves as a primary site for enzymatic hydrolysis, leading to the formation of the inactive, ring-opened metabolite LEO 134998.[1] This targeted metabolic vulnerability ensures that any drug that reaches the systemic circulation is quickly neutralized, thereby confining the potent anti-inflammatory activity to the site of application.

Quantitative Pharmacological Profile

The following tables summarize the key quantitative data that characterize the pharmacological profile of this compound in comparison to its major metabolite and standard topical corticosteroids, Clobetasol Propionate (CP) and Betamethasone Valerate (BMV).

Table 1: Physicochemical and Metabolic Properties

| Compound | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | H-Bond Acceptors | H-Bond Donors | In Vitro Half-Life in Human Blood (min) | In Vivo Clearance |

| This compound | Not specified | Not specified | Not specified | Not specified | 4.4 | High (5- and 15-fold liver blood flow in rat and dog, respectively) |

| LEO 134998 (Metabolite) | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

| Clobetasol Propionate (CP) | 467 | 81 | 5 | 1 | Not specified | Not specified |

| Betamethasone Valerate (BMV) | 477 | 101 | 6 | 1 | Not specified | Not specified |

Data sourced from Eirefelt, et al., 2022.[1]

Table 2: In Vitro Glucocorticoid Receptor (GR) Activity

| Compound | GR Binding Affinity (EC50, nM) | GR Transrepression (EC50, nM) | GR Transrepression (Emax, %) | GR Transactivation (EC50, nM) | GR Transactivation (Emax, %) |

| This compound | 14 | 1.2 | 100 | 410 | 95 |

| LEO 134998 (Metabolite) | Not specified | ~48 | Not specified | 560 | Not specified |

| Clobetasol Propionate (CP) | Not specified | Sub-nanomolar | Not specified | Sub-nanomolar | Not specified |

| Betamethasone Valerate (BMV) | Not specified | 0.57 | Not specified | Low nanomolar | Not specified |

Data sourced from Eirefelt, et al., 2022.[1]

Table 3: In Vitro Anti-inflammatory Activity (TNF-α Inhibition)

| Compound | Human PBMCs (EC50, nM) | Mouse PBMCs (EC50, nM) | Pig PBMCs (EC50, nM) |

| This compound | Low nanomolar | Low nanomolar | Low nanomolar |

| LEO 134998 (Metabolite) | 60-100 fold less potent than this compound | 60-100 fold less potent than this compound | 60-100 fold less potent than this compound |

| Clobetasol Propionate (CP) | More potent than this compound | Slightly more potent than this compound | Slightly more potent than this compound |

| Betamethasone Valerate (BMV) | Equipotent to this compound | Slightly more potent than this compound | Slightly more potent than this compound |

Data sourced from Eirefelt, et al., 2022.[1]

Glucocorticoid Receptor Signaling Pathway

This compound, as a GR agonist, modulates gene expression through two primary mechanisms: transactivation and transrepression. Upon binding to the cytosolic GR, the this compound-GR complex translocates to the nucleus.

Caption: Glucocorticoid Receptor signaling pathway of this compound.

-

Transrepression: The monomeric this compound-GR complex interacts with and inhibits pro-inflammatory transcription factors such as NF-κB and AP-1. This is the primary mechanism for the anti-inflammatory effects of glucocorticoids. This compound demonstrates high potency in transrepression, with an EC50 of 1.2 nM.[1]

-

Transactivation: The this compound-GR complex can also form homodimers that bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the transcription of anti-inflammatory proteins and also genes associated with side effects.[2][5] this compound shows a significantly lower potency for transactivation (EC50 of 410 nM) compared to transrepression, suggesting a potential for a dissociated profile with a better safety margin.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Glucocorticoid Receptor (GR) Binding Assay

-

Objective: To determine the binding affinity of this compound to the human glucocorticoid receptor.

-

Methodology: A competitive binding assay was utilized, employing a fluorescently labeled glucocorticoid ligand. The assay measures the ability of this compound to displace the fluorescent ligand from the ligand-binding domain of the human GR. The displacement is quantified by changes in fluorescence polarization. The data is used to calculate the EC50 value, representing the concentration of this compound that causes 50% displacement of the fluorescent ligand.[1]

GR Transactivation and Transrepression Reporter Gene Assays

-

Objective: To assess the functional activity of this compound as a GR agonist in terms of its ability to induce (transactivate) or repress (transrepress) gene expression.

-

Cell Line: HeLa cells stably transfected with reporter gene constructs were used.

-

Transactivation Assay: The cells contained a reporter construct with a GRE-driven promoter linked to a luciferase reporter gene. Cells were incubated with varying concentrations of this compound. The activation of the GR by this compound leads to the binding of the GR complex to the GRE and subsequent expression of luciferase. The luminescence produced by luciferase activity was measured to determine the EC50 and Emax for transactivation.[1]

-

Transrepression Assay: The cells contained a reporter construct with a promoter regulated by NF-κB, also linked to a luciferase reporter gene. Inflammation was stimulated in the cells (e.g., with TNF-α) to activate NF-κB and induce luciferase expression. The ability of this compound to repress this NF-κB-driven luciferase expression was measured. The reduction in luminescence was used to determine the EC50 and Emax for transrepression.[1]

TPA-Induced Skin Inflammation Mouse Model

This in vivo model is used to evaluate the anti-inflammatory efficacy and potential for systemic side effects of topically applied compounds.

Caption: Experimental workflow for the TPA-induced mouse ear inflammation model.

-

Methodology:

-

Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) is applied topically to the ears of mice to induce a robust inflammatory response, characterized by edema and epidermal hyperplasia.[4]

-

Treatment: this compound, a vehicle control, and reference glucocorticoids (BMV and CP) are applied topically to the inflamed ears.

-

Efficacy Assessment: The primary efficacy endpoint is the reduction in ear swelling (edema), measured using a caliper.

-

Safety and Side Effect Assessment:

-

Skin Atrophy: Epidermal thickness is measured through histological analysis of ear biopsies to assess the atrophogenic potential of the compounds.[4][6]

-

Systemic Exposure: Systemic side effects are evaluated by measuring the weight of the thymus, an organ sensitive to systemic glucocorticoid levels, with a decrease in weight indicating systemic activity.[4]

-

-

Target Engagement: The expression of GR-regulated genes, such as FKBP5 and GILZ, can be measured in skin samples to confirm target engagement.[4]

-

Selectivity Profile

This compound has demonstrated high selectivity for the glucocorticoid receptor. In a panel of nuclear hormone receptors, no significant interaction was observed with the mineralocorticoid receptor (MR), which has been linked to skin atrophy.[1][4][6] Furthermore, this compound and its metabolite, LEO 134998, showed no significant off-target activity when tested against a broad panel of ion channels, kinases, phosphatases, and G-protein coupled receptors.[1]

Conclusion

This compound is a potent and selective non-steroidal GR agonist with a unique "dual-soft" pharmacological profile. Its rapid systemic inactivation is designed to provide a high therapeutic index, potentially offering a safer long-term topical treatment option for inflammatory skin diseases compared to conventional corticosteroids. The preclinical data indicate a favorable dissociation between its anti-inflammatory effects (transrepression) and its potential for side effects (transactivation and MR activity), suggesting a reduced risk of skin atrophy and other systemic adverse events.[4][6] Further clinical investigation is underway to confirm these promising preclinical findings in human subjects.[2]

References

- 1. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topical 'dual-soft' glucocorticoid receptor agonist for dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective Activator of the Glucocorticoid Receptor Compound A Dissociates Therapeutic and Atrophogenic Effects of Glucocorticoid Receptor Signaling in Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

LEO 134310: A Deep Dive into its Dichotomous Role in Glucocorticoid Receptor Transactivation and Transrepression

A Technical Guide for Researchers and Drug Development Professionals

Introduction

LEO 134310 is a novel, non-steroidal, selective glucocorticoid receptor (GR) agonist developed for topical administration.[1] It represents a significant advancement in the field of "dissociated" glucocorticoids, which aim to separate the anti-inflammatory effects (primarily mediated by GR transrepression) from the adverse side effects often associated with GR transactivation.[2] This technical guide provides a comprehensive overview of this compound's role in GR signaling, with a focus on its differential effects on transactivation and transrepression. The information is tailored for researchers, scientists, and professionals involved in drug development, offering quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways.

The therapeutic utility of glucocorticoids is often limited by side effects such as skin atrophy, metabolic changes, and immunosuppression, which are largely attributed to the transactivation of specific target genes.[2][3] The development of selective GR modulators (SEGRMs) like this compound, which exhibit a preference for the transrepression pathway, is a promising strategy to enhance the therapeutic index of glucocorticoid therapy.[4] this compound has been designed as a "dual-soft" drug, meaning it is rapidly metabolized in the blood and liver, minimizing systemic exposure and potential side effects.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the in vitro activity of this compound in comparison to established glucocorticoids, clobetasol (B30939) propionate (B1217596) (CP) and betamethasone (B1666872) valerate (B167501) (BMV).

Table 1: Glucocorticoid Receptor Binding Affinity and Functional Activity [1]

| Compound | GR Binding Affinity (EC50, nM) | GR Transrepression (EC50, nM) | GR Transactivation (EC50, nM) | Transrepression/Transactivation Selectivity Ratio |

| This compound | 14 | 1.2 | 410 | ~342 |

| Clobetasol Propionate (CP) | Not Reported | Sub-nanomolar | Sub-nanomolar | ~1 |

| Betamethasone Valerate (BMV) | Not Reported | 0.57 | Low nanomolar | ~1 |

Data derived from Eirefelt et al., 2022. The selectivity ratio is calculated as EC50 (Transactivation) / EC50 (Transrepression).

Table 2: In Vitro Anti-inflammatory Activity [1]

| Compound | Inhibition of LPS-induced TNF-α release in human PBMCs (EC50, nM) |

| This compound | 2.3 |

| Clobetasol Propionate (CP) | 0.38 |

| Betamethasone Valerate (BMV) | 0.22 |

Data derived from Eirefelt et al., 2022. PBMCs: Peripheral Blood Mononuclear Cells.

Signaling Pathways and Mechanism of Action

The differential activity of this compound on GR transactivation and transrepression is rooted in the molecular mechanisms of GR signaling.

GR Transactivation Pathway

GR transactivation is the process by which glucocorticoids induce the expression of target genes. This pathway is generally associated with many of the side effects of glucocorticoid therapy.[2]

Caption: this compound-mediated GR transactivation pathway.

GR Transrepression Pathway

GR transrepression is the primary mechanism for the anti-inflammatory effects of glucocorticoids.[2] This pathway involves the inhibition of pro-inflammatory transcription factors.

Caption: this compound-mediated GR transrepression pathway.

While the precise molecular details for this compound are not fully elucidated in public literature, the dissociated profile of non-steroidal GR agonists is thought to arise from their ability to induce a specific GR conformation that favors monomeric GR activity and the recruitment of corepressors over GR dimerization and coactivator recruitment, which are essential for transactivation.[5]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the activity of this compound.

GR Transactivation and Transrepression Reporter Gene Assays

These in vitro assays are fundamental for quantifying the potency and efficacy of compounds on the two main GR signaling pathways.

Objective: To determine the EC50 values for this compound in inducing GR-mediated transactivation and inhibiting NF-κB-driven transcription (transrepression).

General Methodology:

-

Cell Line: HeLa cells, which endogenously express GR, are commonly used.[1][6]

-

Transfection:

-

Transactivation Assay: Cells are transfected with a reporter plasmid containing a glucocorticoid response element (GRE) upstream of a luciferase reporter gene.[7]

-

Transrepression Assay: Cells are transfected with a reporter plasmid containing an NF-κB response element upstream of a luciferase reporter gene.[8]

-

-

Treatment: Transfected cells are treated with a range of concentrations of this compound or reference compounds. For the transrepression assay, cells are co-stimulated with an inflammatory agent like TNF-α to activate NF-κB.

-

Measurement: After an incubation period (typically 18-24 hours), cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

Data Analysis: The luciferase signal is normalized to a control, and dose-response curves are generated to calculate EC50 values.

Caption: Workflow for GR transactivation/transrepression reporter assays.

TPA-Induced Skin Inflammation Mouse Model

This in vivo model is used to assess the anti-inflammatory efficacy and potential for systemic side effects of topically applied compounds.

Objective: To evaluate the dose-dependent anti-inflammatory effects of this compound and compare its therapeutic index to other glucocorticoids.

General Methodology:

-

Animal Model: Typically, BALB/c or similar mouse strains are used.

-

Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle like acetone (B3395972) is applied to the ears of the mice to induce an inflammatory response, characterized by edema and cellular infiltration.

-

Treatment: this compound or reference compounds are formulated in a suitable vehicle and applied topically to the inflamed ears.

-

Assessment of Efficacy:

-

Ear Swelling: Ear thickness is measured with a caliper before and after treatment.

-

Biopsy Weight: Ear punches are taken and weighed to assess edema.

-

-

Assessment of Systemic Side Effects:

-

Spleen and Thymus Weight: Involution of these lymphoid organs is a marker of systemic glucocorticoid activity.

-

Plasma Biomarkers: Levels of relevant biomarkers can be measured.

-

-

Data Analysis: Dose-response curves are generated for the anti-inflammatory effects and systemic side effects to determine the therapeutic index.

Minipig Skin Atrophy Model

This model is used to evaluate the potential of topical glucocorticoids to cause skin thinning, a common local side effect.

Objective: To assess the atrophogenic potential of this compound following repeated topical application.

General Methodology:

-

Animal Model: Göttingen minipigs are often used as their skin shares many similarities with human skin.[9]

-

Treatment: The test compound (this compound) and reference glucocorticoids are applied topically to defined areas on the back of the minipigs daily for an extended period (e.g., 4 weeks).[1]

-

Assessment:

-

Visual Scoring: The application sites are visually assessed for signs of irritation and atrophy.

-

Histology: Skin biopsies are taken from the treated and control areas. The tissue is processed, sectioned, and stained (e.g., with Hematoxylin and Eosin). Epidermal thickness is measured using microscopy and image analysis software.

-

-

Data Analysis: The epidermal thickness of the treated areas is compared to that of vehicle-treated and untreated control areas.

Conclusion

This compound is a promising non-steroidal selective glucocorticoid receptor agonist with a distinct pharmacological profile. Its high potency in GR transrepression, coupled with significantly lower potency in GR transactivation, suggests a favorable therapeutic index with a reduced risk of side effects commonly associated with conventional glucocorticoids.[1] The "dual-soft" nature of the molecule further enhances its safety profile for topical applications by minimizing systemic exposure.[3] The experimental data gathered from in vitro reporter assays and in vivo models of inflammation and skin atrophy consistently support the dissociated properties of this compound.[1] While further research into the precise molecular interactions with the GR and its associated co-regulators will provide a more complete understanding of its mechanism of action, this compound represents a significant step forward in the development of safer and more effective treatments for inflammatory skin diseases.

References

- 1. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural and synthetic compounds as dissociated agonists of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. policycommons.net [policycommons.net]

- 7. Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Specificities of the Skin Morphology in Juvenile Minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]

LEO 134310: A Novel Non-Steroidal Glucocorticoid Receptor Agonist for Topical Treatment of Skin Inflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

LEO 134310 is a selective, non-steroidal glucocorticoid receptor (GR) agonist engineered for topical application in the treatment of inflammatory skin diseases. This document provides a comprehensive overview of the molecular targets and preclinical pharmacology of this compound. It is designed to be a technical resource, detailing its mechanism of action, quantitative biochemical and cellular activity, and its efficacy in established in vivo models of skin inflammation. A key feature of this compound is its "dual-soft" drug design, leading to rapid systemic deactivation and a favorable safety profile with reduced potential for skin atrophy compared to traditional corticosteroids.[1][2][3]

Molecular Profile and Mechanism of Action

This compound is a potent and selective agonist of the glucocorticoid receptor, the primary molecular target for glucocorticoid-based anti-inflammatory therapies.[1][2] Its therapeutic effect in skin inflammation is mediated through its interaction with the GR, leading to the modulation of gene expression.

Glucocorticoid Receptor Binding

This compound exhibits high-affinity binding to the glucocorticoid receptor. In a competitive GR binding assay, this compound demonstrated an EC50 of 14 nM.[4][5] This high affinity is fundamental to its potent cellular activity.

Regulation of Gene Expression: Transrepression and Transactivation

Upon binding, the this compound-GR complex translocates to the nucleus and modulates gene transcription through two primary mechanisms:

-

Transrepression: The activated GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This interference, a key component of the anti-inflammatory effects of glucocorticoids, leads to the downregulation of numerous pro-inflammatory genes, including those encoding cytokines and chemokines. This compound is a potent inducer of GR-mediated transrepression, with an EC50 of 1.2 nM in a HeLa reporter gene assay.[5]

-

Transactivation: The GR complex can also directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of specific genes, leading to their increased transcription. While transactivation is responsible for some of the anti-inflammatory effects, it is also associated with many of the side effects of glucocorticoids, including skin atrophy. This compound demonstrates a significantly lower potency for transactivation (EC50 of 410 nM) compared to transrepression, with a more than 300-fold difference in potency.[5] This dissociation between transrepression and transactivation is a key characteristic of Selective Glucocorticoid Receptor Agonists (SEGRAs) and is thought to contribute to their improved safety profile.[3]

Selectivity Profile

A critical aspect of this compound's design is its high selectivity for the GR over the Mineralocorticoid Receptor (MR). Activation of the MR has been linked to the development of skin atrophy.[1][2] this compound shows no significant activation of the MR, in contrast to steroidal glucocorticoids like clobetasol (B30939) propionate (B1217596) (CP) and betamethasone (B1666872) valerate (B167501) (BMV).[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the in vitro and in vivo activity of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Assay | Cell Line | EC50 / IC50 (nM) | Emax (%) | Reference |

| GR Binding Affinity | Competitive Binding Assay | - | 14 | - | [4][5] |

| GR Transrepression | Reporter Gene Assay | HeLa | 1.2 | 100 | [5] |

| GR Transactivation | Reporter Gene Assay | HeLa | 410 | 95 | [5] |

| TNF-α Inhibition | LPS-induced TNF-α release | Human PBMCs | 4.1 | - | [1] |

Table 2: In Vivo Efficacy of this compound in the TPA-Induced Mouse Ear Inflammation Model

| Compound | ED50 (µ g/ear ) for Reduction of Ear Biopsy Weight | Reference |

| This compound | 110 | [1] |

| Clobetasol Propionate (CP) | 0.33 | [1] |

| Betamethasone Valerate (BMV) | 1.1 | [1] |

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway

The following diagram illustrates the general mechanism of action of this compound through the glucocorticoid receptor.

References

- 1. Oligonucleotides suppress IL-8 in skin keratinocytes in vitro and offer anti-inflammatory properties in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Experimental study on the effect of luteolin on the proliferation, apoptosis and expression of inflammation-related mediators in lipopolysaccharide-induced keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Experimental study on the effect of luteolin on the proliferation, apoptosis and expression of inflammation-related mediators in lipopolysaccharide-induced keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FKBP5 mRNA Expression Is a Biomarker for GR Antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Safety and Toxicology Profile of LEO 134310: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the preclinical safety and toxicology data available for LEO 134310 as of the date of this publication. The results of a Phase 1b clinical trial (NCT03669757) in adults with chronic plaque psoriasis have not yet been published. Therefore, the complete safety profile in humans remains to be fully elucidated.

Executive Summary

This compound is a novel, non-steroidal, selective glucocorticoid receptor (GR) agonist designed for topical administration. Preclinical studies indicate that this compound possesses a favorable safety and toxicology profile, positioning it as a potentially safer alternative to traditional topical corticosteroids. Its key safety features include high selectivity for the glucocorticoid receptor, rapid systemic inactivation, and a consequently reduced risk of local and systemic side effects commonly associated with glucocorticoid therapy, such as skin atrophy and systemic metabolic effects.

Non-Clinical Safety and Toxicology

The preclinical safety assessment of this compound has been primarily established through in vitro assays and in vivo animal models, comparing its activity and side-effect profile with established potent corticosteroids like clobetasol (B30939) propionate (B1217596) (CP) and betamethasone (B1666872) valerate (B167501) (BMV).

Receptor Selectivity and Potency

This compound demonstrates high affinity and selectivity for the glucocorticoid receptor.[1][2] In vitro studies have confirmed that it does not activate the mineralocorticoid receptor (MR), which is often implicated in skin atrophy.[1][2]

Table 1: In Vitro Receptor Binding and Functional Activity of this compound and Comparators

| Compound | GR Binding Affinity (EC50, nM) | GR Transrepression (EC50, nM) | GR Transactivation (EC50, nM) | MR Activation |

| This compound | 14 | 1.2 | 410 | No significant activation |

| Betamethasone Valerate (BMV) | Not Reported | 0.57 | Sub-to-low nanomolar | Yes |

| Clobetasol Propionate (CP) | Not Reported | Sub-to-low nanomolar | Sub-to-low nanomolar | Yes |

| LEO 134998 (Metabolite) | Not Reported | ~48 (40-fold less potent than this compound) | 560 | No |

Data sourced from Eirefelt et al., 2022.[1][3]

Cutaneous Safety: Skin Atrophy Studies

A significant concern with long-term topical corticosteroid use is skin atrophy. Preclinical studies in minipigs, a well-established model for human skin, have shown that topical application of this compound does not induce significant skin thinning compared to potent corticosteroids.

Table 2: Effect of this compound on Epidermal Thickness in Minipigs after 4 Weeks of Treatment

| Treatment Group | Mean Epidermal Thickness (% of Vehicle Control) | Statistical Significance vs. Vehicle |

| Vehicle | 100% | - |

| This compound (2%) | No significant reduction | Not Significant |

| Clobetasol Propionate (0.05%) | ~60-70% | p < 0.01 |

| Betamethasone Valerate (0.1%) | ~60-70% | p < 0.01 |

Data extrapolated from figures in Eirefelt et al., 2022.[1][2]

Systemic Safety and Pharmacokinetics

This compound is designed as a "dual-soft" drug, engineered for rapid metabolism to a less active metabolite (LEO 134998) in the bloodstream and liver.[4][5] This design principle aims to minimize systemic exposure and the associated risks.

Table 3: In Vitro Metabolic Stability and In Vivo Pharmacokinetic Parameters of this compound

| Species | In Vitro Half-life in Whole Blood (min) | In Vivo Clearance |

| Human | 4.4 | Predicted: 300 mL/min/kg (15-fold liver blood flow) |

| Rat | Not Reported | 5-fold liver blood flow |

| Dog | Not Reported | 15-fold liver blood flow |

Data sourced from Eirefelt et al., 2022.[4]

The rapid systemic clearance of this compound was further evaluated in a mouse model of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced skin inflammation. In this model, this compound demonstrated a significantly better therapeutic index compared to CP and BMV, indicating a wider margin between its anti-inflammatory efficacy and systemic side effects.

Table 4: Therapeutic Index of this compound in TPA-Induced Skin Inflammation Mouse Model

| Compound | Therapeutic Index (Ratio of Systemic Effect ID50 to Anti-inflammatory Effect ID50) |

| This compound | >10 (based on spleen weight) |

| Clobetasol Propionate (CP) | ~1 |

| Betamethasone Valerate (BMV) | ~1 |

ID50: Inhibitory dose to reach 50% of maximal effect. Data sourced from Eirefelt et al., 2022.[3][4]

Experimental Protocols

Glucocorticoid Receptor (GR) Binding Assay

-

Principle: A fluorescence polarization assay was used to determine the binding affinity of this compound to the human GR.

-

Methodology:

-

Recombinant human full-length GR (4 nM) was incubated with a fluorescent GR ligand (2.5 nM Fluormone GS1).

-

Serial dilutions of this compound or reference compounds were added.

-

The mixture was incubated to allow for competitive binding.

-

Fluorescence polarization was measured. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.

-

The EC50 value, representing the concentration of the test compound that displaces 50% of the fluorescent ligand, was calculated.

-

TPA-Induced Skin Inflammation Mouse Model

-

Principle: This model assesses the anti-inflammatory efficacy and systemic side effects of topically applied compounds on irritated skin.

-

Methodology:

-

Skin inflammation was induced in mice by topical application of TPA to the ears.

-

This compound, CP, or BMV in a vehicle solution were applied topically to the inflamed ears.

-

Efficacy Assessment: Ear thickness and ear biopsy weight were measured to quantify the reduction in inflammation.

-

Systemic Side Effect Assessment: Systemic effects were evaluated by measuring changes in body weight, spleen weight, and plasma levels of osteocalcin (B1147995) (a marker of bone formation).

-

Dose-response curves were generated to calculate the ID50 for both anti-inflammatory effects and systemic side effects, from which the therapeutic index was derived.

-

Minipig Skin Atrophy Study

-

Principle: This study evaluates the potential of a topical compound to cause skin thinning (atrophy) after prolonged use.

-

Methodology:

-

Test fields on the skin of minipigs were treated daily for 4 weeks with this compound (2%), vehicle, Dermovate® cream (0.05% CP), or Betnovate® cream (0.1% BMV).

-

After the treatment period, skin biopsies were taken from the treated and untreated areas.

-

The biopsies were histologically processed and stained with Hematoxylin and Eosin (H&E).

-

Epidermal thickness was measured using microscopy and image analysis software.

-

Pharmacodynamic activity was confirmed by measuring the gene expression of the GR target gene, FKBP5, using qRT-PCR.

-

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor (GR) Signaling Pathway

This compound, as a GR agonist, modulates gene expression through two primary mechanisms: transactivation and transrepression. Transrepression is generally associated with the anti-inflammatory effects of glucocorticoids, while transactivation is linked to some of the metabolic side effects. This compound is a full agonist for both pathways but shows significantly higher potency for transrepression.[3][4]

Caption: Glucocorticoid Receptor signaling pathway activated by this compound.

This compound Experimental Workflow for Preclinical Safety Assessment

The preclinical evaluation of this compound followed a logical progression from in vitro characterization to in vivo safety and efficacy studies.

Caption: Experimental workflow for the preclinical safety evaluation of this compound.

Rationale for Reduced Skin Atrophy Potential

This compound's reduced potential for skin atrophy is attributed to its high selectivity for the glucocorticoid receptor and lack of activity at the mineralocorticoid receptor, which has been linked to skin thinning.

Caption: Rationale for the reduced skin atrophy potential of this compound.

References

- 1. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

LEO 134310: A Technical Whitepaper on a Selective Glucocorticoid Receptor Agonist & Modulator (SEGRAM)

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEO 134310 is a novel, non-steroidal, selective glucocorticoid receptor (GR) agonist and modulator (SEGRAM) engineered for topical administration. Developed by LEO Pharma, it is characterized as a "dual-soft" drug, designed for high efficacy in the skin with rapid enzymatic deactivation in systemic circulation, aiming to minimize the side effects commonly associated with conventional corticosteroids.[1] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical pharmacology, and the experimental protocols used in its characterization. Its profile suggests a potent anti-inflammatory agent with a significantly improved safety margin, particularly concerning skin atrophy.[2][3]

Introduction to SEGRAMs and this compound

Glucocorticoids (GCs) are highly effective anti-inflammatory and immunosuppressive agents. Their therapeutic action is mediated by the glucocorticoid receptor (GR), a ligand-dependent transcription factor.[4][5] Upon activation, the GR can modulate gene expression through two primary pathways:

-

Transrepression (TR): The activated GR monomer interacts with and inhibits pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4] This is considered the primary mechanism for the anti-inflammatory effects of GCs.[6]

-

Transactivation (TA): Activated GR homodimers bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, upregulating their expression.[7] This pathway is linked to many of the undesirable side effects of GCs, including metabolic changes and skin atrophy.[2][6]

Selective Glucocorticoid Receptor Agonists and Modulators (SEGRAMs) are a class of compounds designed to preferentially engage the transrepression pathway over the transactivation pathway.[7] The goal is to "dissociate" the desired anti-inflammatory effects from the side effects mediated by transactivation.[2]

This compound is a potent, non-steroidal SEGRAM optimized for topical delivery. It is designed as a "dual-soft" drug, meaning it is rapidly metabolized to a less active form in both the blood and liver.[1][2] This characteristic is intended to limit systemic exposure and associated side effects.[3] Preclinical studies have shown that this compound effectively reduces inflammation in animal models while demonstrating a significantly lower potential for skin atrophy compared to potent corticosteroids like clobetasol (B30939) propionate (B1217596) and betamethasone (B1666872) valerate.[3][6]

Mechanism of Action and Signaling Pathways

Like all GCs, this compound binds to the GR in the cytoplasm, causing a conformational change and dissociation from a chaperone protein complex. The activated GR-ligand complex then translocates to the nucleus to exert its effects. The selectivity of SEGRAMs is believed to arise from the specific receptor conformation induced by the ligand, which favors protein-protein interactions (transrepression) over DNA binding (transactivation).

Preclinical Pharmacology Data

The following tables summarize the key quantitative data from preclinical in vitro and in vivo studies of this compound compared to standard-of-care topical corticosteroids.

Table 1: In Vitro Glucocorticoid Receptor Binding and Functional Activity

| Compound | GR Binding Affinity | GR Transrepression | GR Transactivation |

| EC₅₀ (nM) [7] | IC₅₀ (nM) (LPS-induced TNF-α release, human PBMCs)[7] | EC₅₀ (nM) (A549 cells)[7] | |

| This compound | 14 | 1.1 | 0.35 |

| Clobetasol Propionate (CP) | 0.25 | 0.28 | 0.09 |

| Betamethasone Valerate (BMV) | 0.57 | 0.51 | 0.11 |

Data extracted from Eirefelt et al., Scientific Reports, 2022.[7]

Table 2: In Vitro Metabolic Stability

| Compound | Half-life in Human Blood |

| (minutes) [7] | |

| This compound | 4.4 |

Data extracted from Eirefelt et al., Scientific Reports, 2022.[7]

Table 3: In Vivo Efficacy and Systemic Marker Modulation in TPA-Induced Mouse Skin Inflammation

| Compound | Anti-inflammatory Efficacy | GR Target Gene Induction in Skin |

| ED₅₀ (µ g/ear ) (Inhibition of ear swelling)[7] | Relative ED₅₀ (µg/mL) (FKBP5 mRNA induction)[7] | |

| This compound | 3.0 | 150 |

| Clobetasol Propionate (CP) | 0.3 | 0.52 |

| Betamethasone Valerate (BMV) | 0.8 | 9.5 |

Data extracted from Eirefelt et al., Scientific Reports, 2022.[7]

Table 4: Skin Atrophy Potential in Minipig Model

| Treatment (4 weeks) | Epidermal Thickness Reduction vs. Vehicle |

| This compound (2%) | No significant reduction[7] |

| Clobetasol Propionate (0.05%) | ~30-40% reduction[7] |

| Betamethasone Valerate (0.1%) | ~30-40% reduction[7] |

Data extracted from Eirefelt et al., Scientific Reports, 2022.[7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below, based on the characterization study by Eirefelt et al. (2022).[7]

GR Transactivation and Transrepression Assays

-

GR Transactivation (GRE-luciferase reporter gene assay):

-

Cell Line: A549 human lung epithelial cells, stably transfected with a glucocorticoid response element (GRE)-driven luciferase reporter construct.

-

Procedure: Cells were seeded in appropriate plates and incubated with varying concentrations of this compound, Clobetasol Propionate, or Betamethasone Valerate.

-

Incubation: The incubation period was 24 hours.

-

Endpoint: Luciferase activity was measured as a direct readout of GR-mediated gene transactivation. Potency was determined by calculating the EC₅₀ value.[7]

-

-

GR Transrepression (LPS-induced TNF-α release):

-

Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) were isolated from healthy donors.

-

Procedure: PBMCs were pre-incubated with varying concentrations of the test compounds.

-

Stimulation: Inflammation was induced by stimulating the cells with Lipopolysaccharide (LPS).

-

Endpoint: The concentration of Tumor Necrosis Factor-alpha (TNF-α) in the cell supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA). The inhibitory concentration (IC₅₀) was calculated to determine the transrepressive potency.[7]

-

TPA-Induced Skin Inflammation in Mice

This model is used to assess in vivo anti-inflammatory efficacy and systemic side effects simultaneously.[8][9]

-

Animal Model: Female BALB/c mice.

-

Inflammation Induction: 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in acetone (B3395972) is applied topically to the right ear of each mouse to induce inflammation, characterized by edema (swelling).[1][4]

-

Treatment: this compound and comparator compounds were formulated in a vehicle and applied topically to the inflamed ear.

-

Efficacy Endpoint: Anti-inflammatory efficacy was quantified by measuring the reduction in ear thickness (swelling) compared to vehicle-treated controls. The dose required to achieve 50% inhibition of the inflammatory response (ED₅₀) was calculated.[7]

-

Target Engagement/Side Effect Marker: Skin biopsies were taken to measure the mRNA levels of FK506 binding protein 5 (FKBP5), a gene directly induced by GR transactivation, as a marker of local GR engagement.[7]

Skin Atrophy Study in Minipigs

The minipig is a well-established model for dermatological studies as its skin is anatomically and physiologically similar to human skin.[7]

-